molecular formula C13H13NO3 B6367568 5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111106-30-9

5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367568
M. Wt: 231.25 g/mol
InChI Key: AEKJGZHZALFSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, or 5-DMPHP, is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of pyridine, and has been found to have a wide range of biochemical and physiological effects. It is a relatively new compound, and its potential in research is still being explored.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 2,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate 5-(2,4-dimethoxyphenyl)-2-(pyridin-2-yl)hex-2-en-1-ol. This intermediate is then oxidized using an oxidizing agent to yield the final product, 5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine.

Starting Materials
2,4-dimethoxybenzaldehyde, 2-pyridinecarboxaldehyde, base, oxidizing agent

Reaction
Step 1: 2,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde are mixed in the presence of a base, such as sodium hydroxide, in a solvent, such as ethanol, and heated to reflux for several hours to form the intermediate 5-(2,4-dimethoxyphenyl)-2-(pyridin-2-yl)hex-2-en-1-ol., Step 2: The intermediate is then oxidized using an oxidizing agent, such as potassium permanganate or chromium trioxide, in a solvent, such as acetone or dichloromethane, to yield the final product, 5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine., Step 3: The product is purified using standard techniques, such as recrystallization or column chromatography, to obtain the desired 95% purity.

Scientific Research Applications

5-DMPHP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective and neuroregenerative effects, and has been used to study the effects of neurodegenerative diseases such as Alzheimer’s disease. It has also been used to study the effects of stroke, and has been found to reduce the damage caused by ischemic stroke. Additionally, 5-DMPHP has been studied for its potential to modulate the activity of the GABAergic system, and has been found to have anxiolytic and antidepressant-like effects.

Mechanism Of Action

5-DMPHP has been found to act as an agonist at the GABA-A receptor, and has been found to increase the activity of the GABAergic system. It has also been found to act as an agonist at the 5-HT1A receptor, and has been found to modulate the release of serotonin. Additionally, 5-DMPHP has been found to act as an agonist at the D2-like dopamine receptor, and has been found to modulate the release of dopamine.

Biochemical And Physiological Effects

5-DMPHP has been found to have a wide range of biochemical and physiological effects. It has been found to have neuroprotective and neuroregenerative effects, and has been found to reduce the damage caused by ischemic stroke. Additionally, it has been found to modulate the activity of the GABAergic system, and has been found to have anxiolytic and antidepressant-like effects. It has also been found to modulate the release of serotonin and dopamine, and has been found to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

The major advantage of using 5-DMPHP in lab experiments is its high potency and selectivity. It has been found to have a wide range of effects, and its potency and selectivity make it a useful tool for studying the effects of various neurological conditions. However, one limitation of using 5-DMPHP in lab experiments is its relatively high cost. Additionally, it is a relatively new compound, and its potential in research is still being explored.

Future Directions

One potential future direction for 5-DMPHP is its use in the development of novel therapeutics for neurological conditions. Additionally, it could be used to study the effects of various neurological conditions, such as Alzheimer’s disease and stroke. Additionally, it could be used to study the effects of various drugs on the brain, and it could be used to develop novel drugs with improved efficacy and safety profiles. Finally, it could be used to study the effects of various environmental factors on the brain, and it could be used to develop novel treatments for psychiatric disorders.

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-4-5-11(12(7-10)17-2)9-3-6-13(15)14-8-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKJGZHZALFSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682945
Record name 5-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine

CAS RN

1111106-30-9
Record name 5-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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